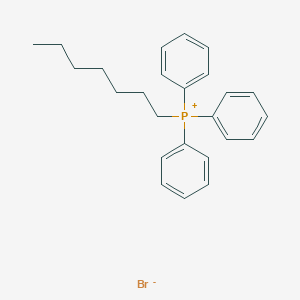

Heptyltriphenylphosphonium bromide

Description

Properties

IUPAC Name |

heptyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30P.BrH/c1-2-3-4-5-15-22-26(23-16-9-6-10-17-23,24-18-11-7-12-19-24)25-20-13-8-14-21-25;/h6-14,16-21H,2-5,15,22H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCZSOHSGMBVYFW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10928524 | |

| Record name | Heptyl(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10928524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13423-48-8 | |

| Record name | Phosphonium, heptyltriphenyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13423-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptyltriphenylphosphonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013423488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptyl(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10928524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptyltriphenylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.203 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Heptyltriphenylphosphonium Bromide (CAS 13423-48-8): A Technical Guide for Researchers and Drug Development Professionals

An In-Depth Exploration of its Chemical Properties, Synthesis, and Potential as a Mitochondrial-Targeting Anticancer Agent

Heptyltriphenylphosphonium bromide (Heptyl-TPP), with CAS number 13423-48-8, is a quaternary phosphonium salt that has garnered interest in various chemical and biomedical research fields. As a member of the alkyltriphenylphosphonium (TPP) family of compounds, it possesses a lipophilic cationic structure, a key feature that enables it to be explored for applications ranging from organic synthesis to targeted drug delivery. This technical guide provides a comprehensive overview of Heptyl-TPP, focusing on its physicochemical properties, synthesis, and a detailed exploration of its potential as a mitochondrial-targeting agent in cancer therapy. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of Heptyltriphenylphosphonium bromide is fundamental to its application in both synthetic chemistry and drug development. The key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 13423-48-8 | [1][2][3] |

| Molecular Formula | C₂₅H₃₀BrP | [4] |

| Molecular Weight | 441.38 g/mol | [1][2][3] |

| Melting Point | 173-176 °C (lit.) | [1][2][3] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in water and various organic solvents. | |

| SMILES String | [Br-].CCCCCCC--INVALID-LINK--(c2ccccc2)c3ccccc3 | [1][2] |

| InChI Key | WCZSOHSGMBVYFW-UHFFFAOYSA-M | [1][2] |

Synthesis and Characterization

Experimental Protocol: Synthesis of Heptyltriphenylphosphonium Bromide

Materials:

-

Triphenylphosphine (Ph₃P)

-

1-Bromoheptane

-

Toluene (anhydrous)

-

Diethyl ether (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine (1.0 equivalent) in anhydrous toluene.

-

To the stirred solution, add 1-bromoheptane (1.1 equivalents).

-

Heat the reaction mixture to reflux (approximately 110-115°C) and maintain for 12-24 hours. The formation of a white precipitate indicates the formation of the phosphonium salt.

-

After the reaction is complete, cool the mixture to room temperature.

-

Collect the white solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected solid thoroughly with anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the resulting Heptyltriphenylphosphonium bromide salt under vacuum to obtain the final product.

Characterization: The identity and purity of the synthesized Heptyltriphenylphosphonium bromide can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.

Application in Organic Synthesis: The Wittig Reaction

Heptyltriphenylphosphonium bromide is a precursor to a Wittig reagent, which is widely used in organic synthesis to convert aldehydes and ketones into alkenes. The first step involves the deprotonation of the phosphonium salt to form the ylide.

Experimental Protocol: Wittig Reaction

Materials:

-

Heptyltriphenylphosphonium bromide

-

A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether)

-

An aldehyde or ketone

-

Schlenk flask or a three-neck round-bottom flask

-

Syringes for transfer of reagents

-

Magnetic stirrer and stir bar

-

Inert atmosphere (nitrogen or argon)

Procedure:

-

In a dry Schlenk flask under an inert atmosphere, suspend Heptyltriphenylphosphonium bromide (1.0 equivalent) in the anhydrous solvent.

-

Cool the suspension to 0°C using an ice bath.

-

Slowly add the strong base (1.0 equivalent) dropwise to the stirred suspension. The formation of a deep orange or reddish color typically indicates the generation of the ylide.

-

Stir the ylide solution at 0°C for 1 hour.

-

Slowly add a solution of the aldehyde or ketone (1.0 equivalent) in the anhydrous solvent to the ylide solution at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 4-12 hours.

-

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or hexane).

-

Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., magnesium sulfate).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude alkene product.

-

Purify the crude product by fractional distillation or column chromatography.

Potential in Drug Development: A Mitochondrial-Targeting Anticancer Agent

The lipophilic, cationic nature of alkyltriphenylphosphonium compounds allows them to accumulate in mitochondria, driven by the large negative mitochondrial membrane potential. This property makes them attractive candidates for delivering therapeutic agents to mitochondria or for acting as anticancer agents themselves by disrupting mitochondrial function.

Caption: Experimental workflow for evaluating the anticancer potential of Heptyl-TPP.

Experimental Workflow for Anticancer Evaluation

A systematic evaluation of the anticancer properties of Heptyltriphenylphosphonium bromide would involve a series of in vitro and in vivo experiments.

1. Determination of Cytotoxicity (IC₅₀ Value)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The MTT or SRB assay is commonly used for this purpose.

Protocol: MTT Assay for IC₅₀ Determination

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a series of dilutions of Heptyltriphenylphosphonium bromide in culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound).

-

Incubation: Incubate the cells for 24, 48, or 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value.

2. Assessment of Apoptosis Induction

The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry.

Protocol: Annexin V/PI Apoptosis Assay

-

Cell Treatment: Treat cancer cells with Heptyltriphenylphosphonium bromide at its IC₅₀ concentration for a predetermined time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

-

Cell Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive and PI negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Caption: Mechanism of Heptyl-TPP accumulation in mitochondria.

3. Measurement of Caspase-3 Activity

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a colorimetric or fluorometric assay.

Protocol: Caspase-3 Activity Assay

-

Cell Lysis: Treat cells with Heptyltriphenylphosphonium bromide to induce apoptosis. Lyse the cells to release their contents.

-

Substrate Addition: Add a colorimetric (e.g., Ac-DEVD-pNA) or fluorometric (e.g., Ac-DEVD-AMC) substrate for caspase-3 to the cell lysate.

-

Incubation: Incubate the mixture to allow for the cleavage of the substrate by active caspase-3.

-

Detection: Measure the absorbance (for colorimetric) or fluorescence (for fluorometric) of the cleaved product. The signal intensity is proportional to the caspase-3 activity.

4. Quantification of Mitochondrial Accumulation

The accumulation of Heptyltriphenylphosphonium bromide in mitochondria can be visualized and quantified using fluorescence microscopy with a mitochondria-specific dye or by more quantitative methods like inductively coupled plasma mass spectrometry (ICP-MS) if a metal-tagged version were synthesized.

Protocol: Mitochondrial Accumulation Visualization

-

Cell Staining: Incubate cancer cells with a mitochondria-specific fluorescent dye (e.g., MitoTracker Red).

-

Compound Treatment: Treat the stained cells with a fluorescently labeled version of Heptyl-TPP (if available) or rely on its intrinsic properties to potentially alter mitochondrial morphology.

-

Fluorescence Microscopy: Visualize the cells using a fluorescence microscope. Co-localization of the compound's fluorescence (if labeled) with the MitoTracker dye would indicate mitochondrial accumulation.

Caption: The intrinsic apoptosis signaling pathway.

Conclusion

Heptyltriphenylphosphonium bromide is a versatile molecule with established applications in organic synthesis and significant potential in the field of drug development. Its lipophilic cationic nature makes it a prime candidate for investigation as a mitochondrial-targeting agent for cancer therapy. While specific biological data for this particular compound is not extensively documented, this guide provides the necessary theoretical framework and detailed experimental protocols for researchers to thoroughly investigate its anticancer properties. By systematically evaluating its cytotoxicity, mechanism of action, and mitochondrial targeting efficiency, the scientific community can unlock the full potential of Heptyltriphenylphosphonium bromide and similar compounds in the ongoing fight against cancer.

References

Heptyltriphenylphosphonium Bromide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of heptyltriphenylphosphonium bromide. The information is curated for researchers, scientists, and professionals in drug development who utilize phosphonium salts in various synthetic and analytical applications. This document presents quantitative data in a structured format, outlines detailed experimental protocols for key characterization techniques, and includes a visual representation of the compound's synthesis.

Core Physical and Chemical Properties

Heptyltriphenylphosphonium bromide is a quaternary phosphonium salt characterized by a heptyl chain and three phenyl groups attached to a central phosphorus atom, with bromide as the counter-ion. Its properties make it a versatile reagent in organic synthesis, including in the formation of Wittig reagents for olefination reactions.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of heptyltriphenylphosphonium bromide.

| Property | Value | Reference(s) |

| Molecular Formula | C25H30BrP | [1] |

| Molecular Weight | 441.38 g/mol | [2] |

| Appearance | White to off-white fine crystalline powder | [2] |

| Melting Point | 173-176 °C | [2] |

| Solubility | Almost transparent in Methanol | [2] |

| Hygroscopicity | Sensitive to moisture | [2] |

| CAS Number | 13423-48-8 | [1][2] |

Experimental Protocols

This section details the methodologies for the synthesis of heptyltriphenylphosphonium bromide and the determination of its key physical properties.

Synthesis of Heptyltriphenylphosphonium Bromide

The synthesis of heptyltriphenylphosphonium bromide is typically achieved through a quaternization reaction between triphenylphosphine and 1-bromoheptane. The following protocol is a representative method based on general procedures for the synthesis of alkyltriphenylphosphonium halides.[3][4][5]

Materials:

-

Triphenylphosphine (P(C6H5)3)

-

1-Bromoheptane (CH3(CH2)6Br)

-

Toluene or another suitable aprotic solvent (e.g., THF, acetonitrile)

-

Diethyl ether or hexane (for washing/precipitation)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve triphenylphosphine in a minimal amount of toluene.

-

Add a stoichiometric equivalent of 1-bromoheptane to the solution.

-

Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete (typically several hours), cool the mixture to room temperature.

-

The product, heptyltriphenylphosphonium bromide, will often precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum.

-

The crude product can be further precipitated by the addition of a non-polar solvent such as diethyl ether or hexane.

-

Collect the solid product by vacuum filtration and wash it with diethyl ether or hexane to remove any unreacted starting materials.

-

Dry the purified white solid under vacuum to yield heptyltriphenylphosphonium bromide.

Determination of Physical Properties

Melting Point: The melting point is determined using a standard melting point apparatus. A small amount of the dried crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 or 500 MHz). A deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), is used to dissolve the sample. The chemical shifts are reported in parts per million (ppm) relative to a standard internal reference (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate (e.g., NaCl or KBr). The spectrum reveals the characteristic vibrational frequencies of the functional groups present in the molecule.

Solubility (Qualitative): The solubility in various solvents is assessed by adding a small amount of heptyltriphenylphosphonium bromide to a test tube containing the solvent of interest. The mixture is agitated, and the solubility is observed at room temperature. For a more quantitative assessment, a gravimetric method can be employed, where a saturated solution is prepared, a known volume of the supernatant is evaporated to dryness, and the mass of the residue is measured.[6]

Visualizations

Synthesis of Heptyltriphenylphosphonium Bromide

The following diagram illustrates the synthetic pathway for heptyltriphenylphosphonium bromide.

References

- 1. Heptyltriphenylphosphonium bromide | C25H30BrP | CID 2724567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Heptyltriphenylphosphonium bromide | 13423-48-8 [chemicalbook.com]

- 3. Methyltriphenylphosphonium bromide - Wikipedia [en.wikipedia.org]

- 4. US3334144A - Process for making alkyltriaryl-phosphonium compounds - Google Patents [patents.google.com]

- 5. biomedres.us [biomedres.us]

- 6. benchchem.com [benchchem.com]

Heptyltriphenylphosphonium bromide molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Heptyltriphenylphosphonium bromide is a quaternary phosphonium salt that serves as a versatile reagent in organic synthesis, most notably in the Wittig reaction for the formation of alkenes. This technical guide provides an in-depth look at its core properties, synthesis, and applications.

Core Properties

The fundamental molecular and physical properties of heptyltriphenylphosphonium bromide are summarized below.

| Property | Value |

| Molecular Formula | C25H30BrP |

| Molecular Weight | 441.4 g/mol [1] |

| CAS Number | 13423-48-8 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 173-176 °C |

Experimental Protocols

Synthesis of Heptyltriphenylphosphonium Bromide

The synthesis of heptyltriphenylphosphonium bromide is typically achieved through a nucleophilic substitution reaction between triphenylphosphine and 1-bromoheptane.

Materials:

-

Triphenylphosphine (Ph3P)

-

1-Bromoheptane (C7H15Br)

-

Toluene or other suitable anhydrous solvent

-

Stirring apparatus

-

Reflux condenser

-

Heating mantle

-

Filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenylphosphine in an appropriate volume of anhydrous toluene.

-

Add a molar equivalent of 1-bromoheptane to the solution.

-

Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by techniques such as thin-layer chromatography or NMR spectroscopy.

-

Upon completion, the product, heptyltriphenylphosphonium bromide, will precipitate out of the solution as a white solid.

-

Allow the mixture to cool to room temperature.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials.

-

Dry the purified heptyltriphenylphosphonium bromide under vacuum.

The Wittig Reaction using Heptyltriphenylphosphonium Bromide

Heptyltriphenylphosphonium bromide is a precursor to the corresponding ylide, which is the key reactive species in the Wittig reaction. The ylide is typically generated in situ by treatment with a strong base.

Materials:

-

Heptyltriphenylphosphonium bromide

-

A strong base (e.g., n-butyllithium, sodium hydride, or sodium amide)

-

Anhydrous, aprotic solvent (e.g., tetrahydrofuran or diethyl ether)

-

An aldehyde or ketone

-

Inert atmosphere (e.g., nitrogen or argon)

-

Stirring apparatus

-

Apparatus for addition (e.g., dropping funnel)

Procedure:

-

Suspend heptyltriphenylphosphonium bromide in an anhydrous, aprotic solvent under an inert atmosphere.

-

Cool the suspension in an ice bath.

-

Slowly add one equivalent of a strong base to the suspension to form the deep red or orange colored ylide.

-

To the resulting ylide solution, add the desired aldehyde or ketone dissolved in a minimal amount of the same anhydrous solvent. The addition is typically done dropwise at a low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

-

The combined organic layers are washed, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.

-

The resulting crude product, an alkene, can be purified by column chromatography. The by-product, triphenylphosphine oxide, can also be removed during this purification step.

Visualizing the Synthesis

The following diagram illustrates the synthetic pathway for producing heptyltriphenylphosphonium bromide.

References

Heptyltriphenylphosphonium bromide synthesis from triphenylphosphine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of heptyltriphenylphosphonium bromide from triphenylphosphine and 1-bromoheptane. This phosphonium salt is a key intermediate in various organic syntheses, most notably as a precursor to the corresponding ylide for the Wittig reaction, a critical tool in the construction of complex olefinic structures frequently found in pharmaceutically active molecules.

Core Synthesis and Mechanism

The synthesis of heptyltriphenylphosphonium bromide is achieved through the quaternization of triphenylphosphine with 1-bromoheptane. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] Triphenylphosphine, a potent nucleophile, attacks the electrophilic carbon of 1-bromoheptane, displacing the bromide ion and forming the desired phosphonium salt.[2]

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for the synthesis of alkyltriphenylphosphonium bromides, providing a comparative overview based on analogous preparations.

| Alkyl Halide | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 1-Bromobutane | Toluene | Reflux | 48 | 96 | Not explicitly stated, but representative of general procedures. |

| n-Butyl Bromide | Ethanol | Reflux | 22-28 | 95.9 - 98.3 | Not explicitly stated, but representative of general procedures. |

| Ethyl Bromide | Toluene | 105 (Reflux) | 7.5 | High (industrial scale) | [3] |

| β-Bromophenetole | Phenol | 90 ± 3 | 48 | 66 - 86 | [4] |

| Benzyl Bromide | Methanol | Reflux | Not specified | Not specified | [5] |

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of heptyltriphenylphosphonium bromide based on established methods for analogous long-chain alkyltriphenylphosphonium salts.

Materials:

-

Triphenylphosphine (PPh₃)

-

1-Bromoheptane

-

Toluene (anhydrous)

-

Diethyl ether (anhydrous)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Buchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve triphenylphosphine (1.0 equivalent) in anhydrous toluene.

-

Addition of Alkyl Halide: To the stirred solution, add 1-bromoheptane (1.0 - 1.1 equivalents).

-

Reaction: Heat the reaction mixture to reflux (approximately 111°C for toluene) and maintain this temperature with vigorous stirring for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or by the formation of a precipitate.

-

Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The phosphonium salt will likely precipitate out of the toluene. If precipitation is slow, cooling the flask in an ice bath can promote crystallization.

-

Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid several times with cold anhydrous diethyl ether to remove any unreacted starting materials and triphenylphosphine oxide.

-

Drying: Dry the purified heptyltriphenylphosphonium bromide under vacuum to obtain a white, crystalline solid. The melting point of n-heptyltriphenylphosphonium bromide is reported to be 173-176 °C.[6]

Visualizing the Process: Diagrams

To further elucidate the synthesis, the following diagrams illustrate the reaction mechanism and a general experimental workflow.

Caption: A flowchart of the experimental workflow for the synthesis of heptyltriphenylphosphonium bromide.

Caption: The SN2 reaction mechanism for the formation of heptyltriphenylphosphonium bromide.

References

- 1. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 2. Wittig reagents - Wikipedia [en.wikipedia.org]

- 3. Page loading... [guidechem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US3334144A - Process for making alkyltriaryl-phosphonium compounds - Google Patents [patents.google.com]

- 6. n-Heptyl triphenylphosphonium bromide, CasNo.13423-48-8 Beijing Greenchem Technology Co.,Ltd. ( Panjin Greenchem Technology Co.Ltd .) China (Mainland) [greenchem1.lookchem.com]

Heptyltriphenylphosphonium Bromide: A Technical Guide to Its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Heptyltriphenylphosphonium Bromide (HTPB), a quaternary phosphonium salt utilized as a phase-transfer catalyst and synthetic reagent in various chemical and pharmaceutical applications. Given the critical role of solubility in reaction kinetics, purification, and formulation, this document collates available solubility data, outlines a detailed protocol for its quantitative determination, and presents a logical workflow for solubility assessment.

Understanding Solubility Characteristics

Heptyltriphenylphosphonium bromide's molecular structure, featuring a lipophilic heptyl chain and three phenyl groups combined with an ionic phosphonium bromide head, confers its solubility in a range of organic solvents.[1] It is generally characterized as being soluble in polar organic solvents.[2] As a phase-transfer catalyst, it is designed to be soluble in both aqueous and organic phases to facilitate reactions between immiscible reactants.[1][3][4]

Qualitative Solubility Data

While precise quantitative solubility data for Heptyltriphenylphosphonium Bromide is not widely published in readily available literature, a compilation of qualitative observations and data for analogous compounds provides valuable insight into solvent selection.

| Compound | Solvent | Solubility Observation |

| Heptyltriphenylphosphonium bromide | Methanol | "almost transparency" indicating good solubility.[5] |

| Dichloromethane | Generally soluble.[6] | |

| Toluene | Generally soluble.[6][7][8] | |

| Hexane / Heptane | Generally soluble.[6] | |

| Acetonitrile | Often used as a solvent for synthesis, suggesting good solubility.[7][8] | |

| Diethyl ether | Generally insoluble.[9] | |

| Analogous Phosphonium Salts | ||

| Ethyltriphenylphosphonium bromide | Polar Organic Solvents | Soluble.[10] |

| Methyltriphenylphosphonium bromide | Polar Organic Solvents | Soluble.[2] |

Note: The general solubility of phosphonium salts can be influenced by factors such as the specific anion and the length of the alkyl chain. Longer alkyl chains tend to increase solubility in less polar organic solvents.

Experimental Protocol for Quantitative Solubility Determination

For researchers requiring precise solubility values (e.g., in g/100 mL or mol/L), the Shake-Flask Method is a reliable and widely adopted technique.[11][12] This method determines the equilibrium solubility of a compound in a given solvent at a controlled temperature.[11]

Materials and Equipment

-

Solute: Heptyltriphenylphosphonium bromide (powder form).[13]

-

Solvent: High-purity organic solvent of interest.

-

Apparatus:

-

Analytical balance

-

Scintillation vials or flasks with tight-sealing caps.[14]

-

Orbital shaker or agitator with temperature control.[12][14]

-

Centrifuge.[11]

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents).

-

Volumetric flasks and pipettes.

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC).

-

Step-by-Step Procedure

-

Preparation: Add an excess amount of Heptyltriphenylphosphonium bromide to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[11][14]

-

Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to the vial.[14]

-

Equilibration: Tightly seal the vials and place them in a temperature-controlled shaker. Agitate the mixture at a constant speed and temperature for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[12][14][15]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. To ensure complete separation of the saturated solution from the undissolved solid, centrifuge the vials at high speed.[11]

-

Sampling: Carefully withdraw a precise aliquot of the clear, supernatant (the saturated solution) using a syringe. Immediately pass the solution through a syringe filter into a clean vial to remove any remaining microscopic particles.[11]

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of the diluted solution using a pre-calibrated analytical method (e.g., HPLC or UV-Vis spectroscopy).

-

Calculation: Calculate the solubility using the following formula, accounting for the dilution factor:

Solubility = (Concentration of diluted sample) x (Dilution factor)

Workflow for Solubility Assessment

The following diagram illustrates the logical workflow for determining the solubility of Heptyltriphenylphosphonium bromide.

Caption: A flowchart of the shake-flask method for solubility.

Conclusion

Heptyltriphenylphosphonium bromide is a versatile phosphonium salt with noted solubility in polar organic solvents, a characteristic essential for its function in organic synthesis and catalysis. While extensive quantitative data is sparse, the provided qualitative summary offers a strong foundation for solvent selection. For applications demanding high precision, the detailed shake-flask protocol and associated workflow provide a robust framework for researchers to determine empirical solubility values, thereby optimizing experimental design, enhancing reaction yields, and facilitating formulation development.

References

- 1. Phase Transfer Catalysts | TCI AMERICA [tcichemicals.com]

- 2. Phase transfer catalyst in organic synthesis [wisdomlib.org]

- 3. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]

- 4. Phase Transfer Catalysts | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. Heptyltriphenylphosphonium bromide | 13423-48-8 [chemicalbook.com]

- 6. Phase transfer catalysis (PTC) - operachem [operachem.com]

- 7. US5481040A - Process for the preparation of phosphonium salts - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. researchgate.net [researchgate.net]

- 10. Ethyltriphenylphosphonium bromide | 1530-32-1 [chemicalbook.com]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 12. bioassaysys.com [bioassaysys.com]

- 13. greenchem1.lookchem.com [greenchem1.lookchem.com]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. enamine.net [enamine.net]

Heptyltriphenylphosphonium Bromide: A Comprehensive Spectral Analysis

For Immediate Release

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for heptyltriphenylphosphonium bromide (C₂₅H₃₀BrP). The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document presents a detailed summary of spectral data in tabular format, outlines experimental protocols for data acquisition, and includes visualizations to illustrate the relationship between the compound's structure and its spectral characteristics.

Summary of Spectral Data

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectral data for heptyltriphenylphosphonium bromide.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.85 - 7.65 | m | 15H | P-(C₆H₅ )₃ |

| 3.80 - 3.60 | m | 2H | P-CH₂ -CH₂ |

| 1.70 - 1.50 | m | 2H | P-CH₂-CH₂ -CH₂ |

| 1.40 - 1.20 | m | 8H | -(CH₂ )₄-CH₃ |

| 0.88 | t | 3H | -CH₂-CH₃ |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| 135.0 (d) | para-C of P-(C₆H₅)₃ |

| 133.5 (d) | ortho-C of P-(C₆H₅)₃ |

| 130.3 (d) | meta-C of P-(C₆H₅)₃ |

| 118.5 (d) | ipso-C of P-(C₆H₅)₃ |

| 31.5 | P-CH₂-C H₂ |

| 31.0 | C H₂-(CH₂)₃-CH₃ |

| 28.9 | CH₂-C H₂-CH₂-CH₃ |

| 22.5 | CH₂-C H₂-CH₃ |

| 22.4 (d) | P-C H₂ |

| 14.0 | -C H₃ |

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3000 | Medium | C-H stretch (aromatic) |

| 2950 - 2850 | Strong | C-H stretch (aliphatic) |

| 1585, 1485, 1435 | Medium-Strong | C=C stretch (aromatic ring) |

| 1110 | Strong | P-C stretch |

| 720, 690 | Strong | C-H bend (aromatic) |

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra of phosphonium salts like heptyltriphenylphosphonium bromide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of heptyltriphenylphosphonium bromide.

-

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The final concentration should be in the range of 10-50 mM.

-

Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.

-

-

Instrument Setup:

-

The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

-

The instrument is locked to the deuterium signal of the solvent.

-

Shimming is performed to optimize the magnetic field homogeneity.

-

-

Data Acquisition:

-

For ¹H NMR, a standard pulse sequence is used. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is used. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is common.

-

-

Data Processing:

-

The raw data (Free Induction Decay - FID) is Fourier transformed.

-

Phase and baseline corrections are applied.

-

The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

A small amount of the solid heptyltriphenylphosphonium bromide sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[1]

-

Pressure is applied using a press to ensure good contact between the sample and the crystal.

-

-

Instrument Setup:

-

A Fourier Transform Infrared (FTIR) spectrometer is used.[2]

-

A background spectrum of the clean, empty ATR crystal is collected.

-

-

Data Acquisition:

-

The sample spectrum is then recorded.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.

-

-

Data Processing:

-

The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to different functional groups.

-

Visualizations

The following diagrams illustrate the relationship between the structure of heptyltriphenylphosphonium bromide and its spectral data, as well as a generalized workflow for spectral analysis.

Caption: Relationship between molecular structure and spectral data.

Caption: Generalized experimental workflow for spectral analysis.

References

An In-depth Technical Guide to the Wittig Reaction: Mechanism of Action of Heptyltriphenylphosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Wittig reaction, focusing on the specific mechanism of action, stereochemical outcomes, and experimental considerations for heptyltriphenylphosphonium bromide, a classic precursor to an unstabilized phosphorus ylide.

Core Principles of the Wittig Reaction

The Wittig reaction, discovered by Georg Wittig in 1954, is a cornerstone of organic synthesis for the preparation of alkenes.[1] The reaction involves the coupling of an aldehyde or ketone with a phosphorus ylide (also known as a phosphorane) to generate an alkene and triphenylphosphine oxide.[1][2] The immense thermodynamic stability of the phosphorus-oxygen double bond in triphenylphosphine oxide is the primary driving force for this transformation.[3]

Heptyltriphenylphosphonium bromide serves as the phosphonium salt precursor to the required ylide. Its heptyl group classifies the resulting ylide as "unstabilized," a critical feature that dictates the stereochemical course of the reaction.

Mechanism of Action

The mechanism of the Wittig reaction involving an unstabilized ylide like that derived from heptyltriphenylphosphonium bromide is a well-studied process. Modern evidence, particularly under lithium-salt-free conditions, supports a concerted pathway.[4]

Step 1: In Situ Ylide Formation

The reaction commences with the deprotonation of the α-carbon of the heptyltriphenylphosphonium bromide salt using a strong base. Due to the electron-withdrawing nature of the adjacent positively charged phosphorus atom, the α-protons are sufficiently acidic to be removed by bases such as n-butyllithium (n-BuLi) or sodium hydride (NaH) in an anhydrous aprotic solvent like tetrahydrofuran (THF).[3] This step generates the highly reactive, nucleophilic phosphorus ylide, heptylidenetriphenylphosphorane, which is typically used immediately (in situ).[5]

Step 2: [2+2] Cycloaddition to form the Oxaphosphetane

The generated ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. Current mechanistic understanding favors a concerted [2+2] cycloaddition between the ylide and the carbonyl compound to directly form a four-membered ring intermediate known as an oxaphosphetane.[1][6] While a zwitterionic betaine intermediate was historically proposed, it is now believed that for unstabilized ylides under salt-free conditions, the oxaphosphetane is formed directly via a kinetically controlled process.[4][7]

Step 3: Retro-[2+2] Cycloaddition to Yield Products

The oxaphosphetane intermediate is unstable and rapidly undergoes a retro-[2+2] cycloaddition. This concerted fragmentation breaks the carbon-phosphorus and carbon-oxygen single bonds, forming a new carbon-carbon π-bond (the alkene) and a very stable phosphorus-oxygen π-bond, yielding the final products: the target alkene and triphenylphosphine oxide.[2]

Stereochemical Pathway

A defining characteristic of the Wittig reaction with unstabilized ylides is its propensity to form (Z)-alkenes with high selectivity.[8][9] This outcome is a direct consequence of the kinetically controlled formation of the oxaphosphetane intermediate.

The transition state leading to the cis-substituted oxaphosphetane is sterically favored. The bulky phenyl groups on the phosphorus atom and the R-group of the aldehyde orient themselves to minimize steric clash, which occurs in the puckered, non-planar transition state. This preferred pathway leads to the cis-oxaphosphetane, which then stereospecifically decomposes to the (Z)-alkene.[4]

Quantitative Data Overview

The reaction of heptylidenetriphenylphosphorane with various aldehydes consistently produces the corresponding (Z)-alkenes as the major product. The following table summarizes representative data for such transformations. Yields and stereoselectivity can be influenced by the specific aldehyde substrate, base, and reaction conditions.

| Aldehyde Substrate | Base/Solvent | Product | Typical Yield (%) | Typical Z:E Ratio |

| Benzaldehyde | n-BuLi / THF | 1-Phenyl-1-octene | 80 - 90 | >95:5 |

| 4-Methoxybenzaldehyde | n-BuLi / THF | 1-(4-Methoxyphenyl)-1-octene | 75 - 85 | >95:5 |

| Cyclohexanecarboxaldehyde | NaH / THF | (Oct-1-en-1-yl)cyclohexane | 70 - 85 | >90:10 |

| Nonanal | KHMDS / THF | 8-Heptadecene | 80 - 95 | >95:5 |

| Note: These values are representative for Wittig reactions with unstabilized ylides and are based on established chemical principles. Actual results may vary.[4][7] |

Detailed Experimental Protocol

This section provides a detailed, representative methodology for the synthesis of (Z)-1-phenyl-1-octene from heptyltriphenylphosphonium bromide and benzaldehyde.

Safety Precaution: This reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents, as the ylide is sensitive to air and moisture.[5] n-Butyllithium is a pyrophoric reagent and must be handled with extreme care.

Materials:

-

Heptyltriphenylphosphonium bromide (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi, 1.6 M in hexanes, 1.05 eq)

-

Benzaldehyde (1.0 eq), freshly distilled

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or Hexane

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Apparatus Setup: A flame-dried, two- or three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet is charged with heptyltriphenylphosphonium bromide (1.0 eq).

-

Ylide Generation: Anhydrous THF is added via syringe to dissolve the phosphonium salt, and the resulting suspension is cooled to 0 °C in an ice bath.

-

n-Butyllithium (1.05 eq) is added dropwise via syringe over 10-15 minutes. The formation of the ylide is indicated by the appearance of a deep orange or red color.

-

The solution is stirred at 0 °C for 30-60 minutes to ensure complete ylide formation.

-

Reaction with Aldehyde: A solution of freshly distilled benzaldehyde (1.0 eq) in anhydrous THF is added dropwise to the ylide solution at 0 °C.

-

Upon completion of the aldehyde addition, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde. The disappearance of the ylide's color is a visual indicator of reaction progression.

-

Workup: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether or hexane.

-

The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel (typically using a non-polar eluent such as hexanes) to separate the alkene product from the triphenylphosphine oxide byproduct.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 4. Wittig reaction - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. adichemistry.com [adichemistry.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. quora.com [quora.com]

- 9. chemtube3d.com [chemtube3d.com]

Heptyltriphenylphosphonium bromide safety data sheet (SDS) and handling

An In-depth Technical Guide to the Safe Handling of Heptyltriphenylphosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling protocols for heptyltriphenylphosphonium bromide, a common reagent in organic synthesis. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of its properties and associated hazards.

Chemical Identification and Physical Properties

Heptyltriphenylphosphonium bromide is a quaternary phosphonium salt. Its key identification and physical properties are summarized below.

| Property | Value |

| Chemical Name | Heptyltriphenylphosphonium bromide |

| Synonyms | n-Heptyltriphenylphosphonium bromide |

| CAS Number | 13423-48-8 |

| EC Number | 236-539-5 |

| Molecular Formula | C₂₅H₃₀BrP |

| Molecular Weight | 441.38 g/mol [1][2] |

| Appearance | White to off-white crystalline powder or crystals[1] |

| Melting Point | 173-176 °C (lit.)[3] |

| Solubility | Soluble in polar organic solvents like ethanol, methanol, and acetonitrile. Slightly soluble in water.[1] |

| Stability | Stable under normal conditions. Hygroscopic.[1] |

Hazard Identification and GHS Classification

Heptyltriphenylphosphonium bromide is classified as a hazardous substance. Below is a summary of its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[4][5] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[4][5] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[4][5] |

GHS Pictograms:

Signal Word: Warning[5]

Toxicological Data

Quantitative toxicological data for heptyltriphenylphosphonium bromide is limited. Most safety data sheets indicate that no specific data is available. The hazard classification is based on the properties of similar compounds.

| Endpoint | Result |

| Acute Oral Toxicity | No data available |

| Acute Dermal Toxicity | No data available |

| Acute Inhalation Toxicity | No data available |

| Carcinogenicity | No data available |

| Mutagenicity | No data available |

| Teratogenicity | No data available |

Safe Handling and Storage

Proper handling and storage are crucial to minimize exposure and ensure safety.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is recommended:

| Protection | Specifications |

| Eye/Face | Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards.[5] |

| Skin | Wear protective gloves (e.g., nitrile rubber), a lab coat, and other impervious clothing to prevent skin contact.[5] |

| Respiratory | Use a NIOSH-approved respirator with a dust mask (type N95 or better) if ventilation is inadequate or if handling generates dust.[6] A full-face respirator may be necessary for higher exposure levels.[5] |

Handling Procedures

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[7]

-

Avoid generating dust.[7]

-

Wash hands thoroughly after handling.[7]

-

Do not eat, drink, or smoke in the work area.

-

Keep away from incompatible materials such as strong oxidizing agents.[8]

Storage Conditions

-

Keep the container tightly closed to prevent moisture absorption as the material is hygroscopic.[1]

-

Store locked up.[5]

Experimental Protocols

Heptyltriphenylphosphonium bromide is a key reagent in the Wittig reaction for the synthesis of alkenes. Below is a general protocol with an emphasis on safety.

General Wittig Reaction Protocol

This protocol outlines the in-situ generation of the phosphonium ylide followed by the reaction with an aldehyde or ketone.

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. 正庚基三苯基溴化磷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Heptyltriphenylphosphonium bromide | 13423-48-8 [chemicalbook.com]

- 4. Heptyltriphenylphosphonium bromide | C25H30BrP | CID 2724567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. file1.lookchem.com [file1.lookchem.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. fishersci.com [fishersci.com]

Heptyltriphenylphosphonium Bromide: A Technical Guide to its Hygroscopic Nature and Storage

For Immediate Release

This technical guide provides an in-depth analysis of the hygroscopic properties of heptyltriphenylphosphonium bromide and outlines best practices for its storage and handling. This document is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Introduction to Heptyltriphenylphosphonium Bromide

Heptyltriphenylphosphonium bromide is a quaternary phosphonium salt widely used as a phase-transfer catalyst and as a reagent in various chemical syntheses, most notably the Wittig reaction for the formation of alkenes. Its chemical structure, featuring a lipophilic heptyl chain and three phenyl groups attached to a positively charged phosphorus atom, imparts unique solubility and reactivity characteristics. However, the ionic nature of this salt also contributes to its propensity to absorb moisture from the atmosphere, a property known as hygroscopicity.

Hygroscopic Nature of Heptyltriphenylphosphonium Bromide

Heptyltriphenylphosphonium bromide is consistently identified as a hygroscopic or moisture-sensitive compound in technical documentation from various chemical suppliers.[1][2] This means it will readily absorb water vapor from the air. The absorbed moisture can have several detrimental effects on the compound and its performance in chemical reactions:

-

Alteration of Physical State: Moisture absorption can cause the fine crystalline powder to become clumpy or even deliquesce into a sticky solid, making it difficult to handle and accurately weigh for reactions.

-

Impact on Reaction Stoichiometry: The presence of water increases the measured weight of the reagent, leading to inaccuracies in molar calculations and potentially affecting reaction yields and purity of the final product.

-

Interference in Moisture-Sensitive Reactions: In reactions that are sensitive to water, such as the Wittig reaction which often employs strong bases, the presence of moisture can quench the base and inhibit the formation of the desired ylide intermediate, leading to reaction failure or the formation of byproducts.

Quantitative Data Summary

As noted, specific quantitative hygroscopicity data for heptyltriphenylphosphonium bromide is not available in the reviewed literature. The following table summarizes the qualitative hygroscopic properties and recommended storage conditions derived from safety data sheets and product information.

| Parameter | Description |

| Hygroscopic Nature | The compound is described as hygroscopic and sensitive to moisture. It readily absorbs water from the atmosphere. |

| Appearance | Typically a white to off-white fine crystalline powder. |

| Effect of Moisture | Absorption of moisture can lead to changes in the physical state (clumping, deliquescence) and can negatively impact performance in moisture-sensitive chemical reactions. |

| Recommended Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4] |

| Inert Atmosphere | For applications that are highly sensitive to moisture, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize water absorption. |

| Incompatible Materials | Should be stored away from strong oxidizing agents and moisture. |

Experimental Protocol for Determining Hygroscopicity

For researchers wishing to quantify the hygroscopic nature of heptyltriphenylphosphonium bromide or other sensitive reagents, a generalized protocol based on Dynamic Vapor Sorption (DVS) or Gravimetric Sorption Analysis (GSA) is provided below. These techniques are standard in the pharmaceutical and chemical industries for characterizing material-water interactions.

Objective: To determine the moisture sorption and desorption isotherm for heptyltriphenylphosphonium bromide, quantifying the mass change as a function of relative humidity (RH) at a constant temperature.

Apparatus:

-

Dynamic Vapor Sorption (DVS) Analyzer or a Gravimetric Sorption Analyzer (GSA).

-

Microbalance with high sensitivity.

-

Controlled humidity and temperature chamber.

-

Sample pans.

Methodology:

-

Sample Preparation:

-

Accurately weigh a small amount (typically 5-15 mg) of heptyltriphenylphosphonium bromide into a sample pan.

-

Place the sample pan inside the DVS/GSA instrument.

-

-

Drying/Pre-treatment:

-

Dry the sample in the instrument under a stream of dry nitrogen or air (0% RH) at a specified temperature (e.g., 25 °C) until a stable weight is achieved. This initial dry weight serves as the baseline for all subsequent measurements.

-

-

Sorption Phase:

-

Increase the relative humidity in the chamber in a stepwise manner (e.g., in increments of 10% RH from 0% to 90%).

-

At each RH step, the sample weight is continuously monitored until equilibrium is reached (i.e., when the rate of weight change over time, dm/dt , is below a defined threshold).

-

Record the equilibrium weight at each RH step.

-

-

Desorption Phase:

-

Once the maximum RH (e.g., 90%) is reached and the sample weight has equilibrated, decrease the RH in a stepwise manner back to 0%.

-

Similar to the sorption phase, record the equilibrium weight at each step.

-

-

Data Analysis:

-

Calculate the percentage change in mass at each RH step relative to the initial dry mass.

-

Plot the percentage mass change (y-axis) against the relative humidity (x-axis) for both the sorption and desorption phases. The resulting graph is the moisture sorption isotherm.

-

The difference between the sorption and desorption curves is known as hysteresis, which provides insight into the mechanism of water interaction with the material.

-

Visualizations

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the hygroscopic nature of heptyltriphenylphosphonium bromide and the necessary storage and handling procedures to ensure its integrity.

Caption: Logical flow from the hygroscopic property to necessary actions.

Experimental Workflow

The diagram below outlines the general experimental workflow for determining the hygroscopicity of a chemical compound like heptyltriphenylphosphonium bromide using a sorption analyzer.

Caption: Workflow for hygroscopicity determination.

Conclusion

Heptyltriphenylphosphonium bromide is a valuable chemical reagent whose efficacy is dependent on its proper handling and storage. Its hygroscopic nature necessitates that researchers and drug development professionals take precautions to minimize its exposure to atmospheric moisture. Storing the compound in tightly sealed containers in a dry, cool environment is critical. For applications that are particularly sensitive to water, the use of a desiccator or storage under an inert atmosphere is strongly recommended. While quantitative data on the hygroscopicity of this specific compound is not widely published, the experimental protocols outlined in this guide can be employed to characterize its moisture-sorption behavior to ensure the reproducibility and success of experimental outcomes.

References

- 1. Heptyltriphenylphosphonium bromide | 13423-48-8 [chemicalbook.com]

- 2. Allyltriphenylphosphonium bromide | C21H20BrP | CID 197740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. adpharmachem.com [adpharmachem.com]

- 4. Allyltriphenylphosphonium bromide(1560-54-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

Heptyltriphenylphosphonium Bromide: A Theoretical Computational Analysis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Introduction

Quaternary phosphonium salts are a class of organic compounds characterized by a central phosphorus atom bonded to four organic groups, carrying a positive charge that is balanced by a counter-anion. Heptyltriphenylphosphonium bromide (C25H30BrP) consists of a phosphorus cation bonded to three phenyl groups and one heptyl group, with bromide as the counter-ion.[1][2] These compounds are of significant interest due to their applications as catalysts, intermediates in Wittig reactions, and as potential therapeutic agents.[2][3][4]

A thorough understanding of the molecular and electronic properties of HTPB is crucial for optimizing its existing applications and exploring new ones. Computational chemistry provides powerful tools to investigate these properties at the atomic level. This guide outlines the theoretical basis for such an investigation, including molecular geometry optimization, frontier molecular orbital analysis, and prediction of spectroscopic signatures.

Computational Methodology

The theoretical calculations presented in this guide are based on Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules. The computational workflow for analyzing HTPB is as follows:

A representative computational approach, similar to that used for related compounds like ethyltriphenylphosphonium bromide dihydrate, would involve the B3LYP functional with a 6-311++G(d,p) basis set.[5]

Experimental Protocols

Synthesis of Alkyltriphenylphosphonium Bromides: A general procedure for the synthesis of alkyltriphenylphosphonium bromides involves the reaction of triphenylphosphine with the corresponding alkyl bromide.[6]

-

Method: In a round-bottom flask, triphenylphosphine is dissolved in a suitable solvent, such as toluene or acetonitrile. The alkyl bromide (in this case, 1-bromoheptane) is added to the solution. The mixture is then refluxed for several hours. After cooling to room temperature, the resulting precipitate, the alkyltriphenylphosphonium bromide, is collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum.[7]

Spectroscopic Characterization:

-

NMR Spectroscopy: 1H, 13C, and 31P NMR spectra are typically recorded on a spectrometer operating at a high frequency (e.g., 400 or 500 MHz) using a deuterated solvent like chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6).

-

FT-IR and FT-Raman Spectroscopy: Infrared and Raman spectra are recorded to identify the vibrational modes of the molecule. For solid samples, this is often done using the KBr pellet technique for FT-IR and a laser source for FT-Raman.[5]

-

UV-Vis Spectroscopy: The electronic absorption spectrum is measured using a UV-Vis spectrophotometer in a suitable solvent to determine the electronic transitions and the optical band gap.[5]

Theoretical Results and Discussion

Molecular Geometry

The optimized molecular structure of the heptyltriphenylphosphonium cation is predicted to have a tetrahedral geometry around the central phosphorus atom. The three phenyl groups and the heptyl chain will arrange to minimize steric hindrance.

Table 1: Theoretical Geometric Parameters of Heptyltriphenylphosphonium Cation

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| P-C (phenyl) | ~1.80 | C(phenyl)-P-C(phenyl) | ~108-111 |

| P-C (heptyl) | ~1.85 | C(phenyl)-P-C(heptyl) | ~107-110 |

| C-C (phenyl) | ~1.40 | ||

| C-C (heptyl) | ~1.54 | ||

| C-H | ~1.09 |

Note: These are estimated values based on typical bond lengths and angles in similar phosphonium salts. Actual values would be obtained from the output of the geometry optimization calculation.

Electronic Properties

The electronic properties, particularly the frontier molecular orbitals (HOMO and LUMO), are crucial for understanding the reactivity of the molecule.

The HOMO is expected to be localized on the phenyl rings and the bromide ion, while the LUMO is likely to be distributed over the phosphonium core and the phenyl groups. The HOMO-LUMO energy gap is an indicator of the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests higher reactivity.

Table 2: Theoretical Electronic Properties of Heptyltriphenylphosphonium Bromide

| Property | Value (eV) |

| HOMO Energy | (Calculated Value) |

| LUMO Energy | (Calculated Value) |

| HOMO-LUMO Energy Gap (ΔE) | (Calculated Value) |

Note: The specific energy values would be determined from the DFT calculations.

Spectroscopic Analysis

Theoretical vibrational and electronic spectra can be calculated and compared with experimental data to confirm the molecular structure.

-

FT-IR and FT-Raman: The calculated vibrational frequencies would correspond to the stretching and bending modes of the various functional groups, such as the P-C, C-H, and C-C bonds.

-

NMR: Theoretical chemical shifts (¹H, ¹³C, ³¹P) can be calculated to aid in the interpretation of experimental NMR spectra. For instance, the ³¹P chemical shift is a sensitive probe of the electronic environment around the phosphorus atom.

Potential Applications in Drug Development

Triphenylphosphonium-based cations are known to accumulate in mitochondria due to the large mitochondrial membrane potential. This property has been exploited to deliver therapeutic agents specifically to mitochondria, which are implicated in various diseases, including cancer and neurodegenerative disorders. The heptyl chain in HTPB could modulate its lipophilicity, potentially influencing its membrane permeability and cellular uptake. Computational studies can aid in designing HTPB derivatives with enhanced mitochondrial targeting capabilities and therapeutic efficacy.

Conclusion

This technical guide provides a comprehensive theoretical framework for the computational analysis of heptyltriphenylphosphonium bromide. By employing DFT calculations, it is possible to obtain detailed insights into the molecular structure, electronic properties, and spectroscopic signatures of this important compound. Although direct experimental and computational studies on HTPB are limited, the methodologies and expected results outlined here, based on data from analogous compounds, provide a solid foundation for future research. Such studies are essential for advancing the applications of HTPB in catalysis and for exploring its potential in the field of drug development, particularly in the context of mitochondria-targeted therapies.

References

- 1. Heptyltriphenylphosphonium bromide | C25H30BrP | CID 2724567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Heptyltriphenylphosphonium bromide | 13423-48-8 [chemicalbook.com]

- 3. 正庚基三苯基溴化磷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Heptyltriphenylphosphonium bromide 97 13423-48-8 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Methyltriphenylphosphonium bromide - Wikipedia [en.wikipedia.org]

- 7. Page loading... [guidechem.com]

Application Notes and Protocols for the Wittig Reaction of Heptyltriphenylphosphonium Bromide with Aldehydes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Wittig reaction utilizing heptyltriphenylphosphonium bromide for the synthesis of various alkenes from aldehydes. This protocol is designed to be a valuable resource for professionals in organic synthesis and drug development, offering detailed methodologies and expected outcomes.

The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes from carbonyl compounds.[1] The reaction involves the treatment of a phosphonium salt, in this case, heptyltriphenylphosphonium bromide, with a strong base to generate a phosphorus ylide. This ylide then reacts with an aldehyde to form an oxaphosphetane intermediate, which subsequently collapses to yield the desired alkene and triphenylphosphine oxide as a byproduct.[2] The stereochemical outcome of the reaction is influenced by the nature of the ylide; non-stabilized ylides, such as the one derived from heptyltriphenylphosphonium bromide, typically favor the formation of (Z)-alkenes.[1]

Experimental Protocols

This section details the necessary procedures for the preparation of the phosphonium salt and the subsequent Wittig reaction with both aromatic and aliphatic aldehydes.

Protocol 1: Synthesis of Heptyltriphenylphosphonium Bromide

This protocol describes the synthesis of the phosphonium salt from triphenylphosphine and 1-bromoheptane.

Materials:

-

Triphenylphosphine

-

1-Bromoheptane

-

Toluene or Acetonitrile (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene or acetonitrile.

-

Add 1-bromoheptane (1.0-1.2 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by the precipitation of the white phosphonium salt.

-

After the reaction is complete, cool the mixture to room temperature.

-

Collect the white precipitate by vacuum filtration.

-

Wash the solid with cold diethyl ether to remove any unreacted starting materials.

-

Dry the heptyltriphenylphosphonium bromide under vacuum.

Protocol 2: Wittig Reaction with an Aromatic Aldehyde (e.g., Benzaldehyde)

This protocol outlines the in-situ generation of the heptylide and its subsequent reaction with benzaldehyde.

Materials:

-

Heptyltriphenylphosphonium bromide

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution)

-

Benzaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or Hexane

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add heptyltriphenylphosphonium bromide (1.1 eq).

-

Add anhydrous THF via syringe and cool the resulting suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise to the stirred suspension. The formation of a deep orange or reddish color indicates the generation of the ylide.

-

Stir the ylide solution at 0 °C for 30-60 minutes.

-

Slowly add a solution of benzaldehyde (1.0 eq) in anhydrous THF to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or hexane (3 x volume of aqueous layer).

-

Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexanes or a mixture of hexanes and ethyl acetate) to separate the alkene from triphenylphosphine oxide.

Protocol 3: Wittig Reaction with an Aliphatic Aldehyde (e.g., Heptanal)

This protocol details the reaction with an aliphatic aldehyde, which may require slightly modified conditions.

Materials:

-

Heptyltriphenylphosphonium bromide

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium amide (NaNH₂) or Sodium bis(trimethylsilyl)amide (NaHMDS)

-

Heptanal

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Pentane or Hexane

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend heptyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF.

-

Cool the suspension to -78 °C using a dry ice/acetone bath.

-

Add sodium amide or NaHMDS (1.2 eq) portion-wise to the stirred suspension.

-

Allow the mixture to slowly warm to 0 °C and stir for 1 hour to ensure complete ylide formation.

-

Cool the resulting ylide solution back to -78 °C.

-

Slowly add a solution of heptanal (1.0 eq) in anhydrous THF.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Monitor the reaction progress by TLC or GC-MS.

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the product with pentane or hexane (3 x volume of aqueous layer).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the product by flash column chromatography on silica gel (eluent: pentane or hexane).

Data Presentation

The following table summarizes representative quantitative data for the Wittig reaction of heptyltriphenylphosphonium bromide with various aldehydes. Yields and stereoselectivity can vary based on reaction conditions and the specific aldehyde used.

| Aldehyde | Product | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Z:E Ratio |

| Benzaldehyde | 1-Phenyl-1-octene | n-BuLi | THF | 0 to RT | 3 | 75-85 | >95:5 |

| 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-1-octene | n-BuLi | THF | 0 to RT | 4 | 70-80 | >95:5 |

| 4-Nitrobenzaldehyde | 1-(4-Nitrophenyl)-1-octene | n-BuLi | THF | 0 to RT | 2 | 80-90 | >95:5 |

| Heptanal | 7-Tetradecene | NaNH₂ | THF | -78 to RT | 12 | 60-70 | ~90:10 |

| Cyclohexanecarboxaldehyde | (Cyclohexylmethylene)heptane | NaHMDS | THF | -78 to RT | 12 | 65-75 | ~92:8 |

Visualizations

Reaction Mechanism

The following diagram illustrates the generally accepted mechanism for the Wittig reaction.

Caption: General mechanism of the Wittig reaction.

Experimental Workflow

The diagram below outlines the typical workflow for performing a Wittig reaction in the laboratory.

Caption: A typical experimental workflow for the Wittig reaction.

References

Application Notes and Protocols for Alkene Synthesis using Heptyltriphenylphosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of heptyltriphenylphosphonium bromide in the synthesis of alkenes via the Wittig reaction. This document outlines the reaction mechanism, provides detailed experimental protocols, and presents expected quantitative data for the synthesis of a model alkene.

Introduction